Methyl 3-(3-methoxyisoxazol-5-yl)propanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves several steps. One common method includes the reaction of 3-methoxyisoxazole with methyl acrylate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of various biochemical products.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets, leading to changes in biochemical pathways . The exact pathways and molecular targets depend on the specific application and research context.
Comparison with Similar Compounds
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate can be compared with other similar compounds, such as:
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound differs by having a carboxylic acid group instead of a methyl ester group.
Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate: This compound has a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLDOLOHISCNGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539247 |
Source
|
Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-23-2 |
Source
|
Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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